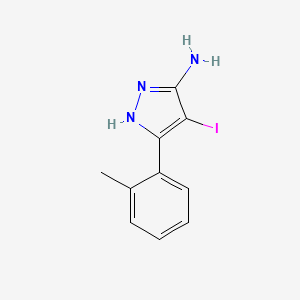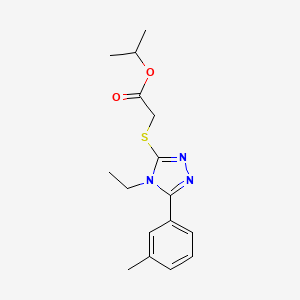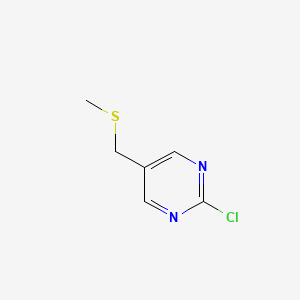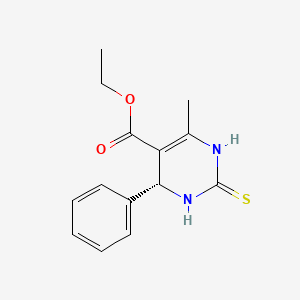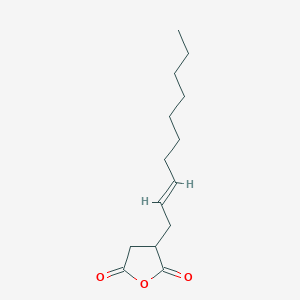
2-Decenylsuccinic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Decenylsuccinic anhydride is an organic compound with the molecular formula C₁₄H₂₂O₃. It belongs to the class of heterocyclic organic compounds and is characterized by a succinic anhydride backbone with a decenyl side chain. This compound is used in various industrial and research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Decenylsuccinic anhydride can be synthesized through the reaction of succinic anhydride with 1-decene in the presence of a catalyst. The reaction typically involves heating the reactants to a temperature range of 150-200°C under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Decenylsuccinic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 2-decenylsuccinic acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous medium at room temperature.
Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures.
Amidation: Involves the use of primary or secondary amines and is often performed at room temperature or slightly elevated temperatures
Major Products
Hydrolysis: 2-Decenylsuccinic acid.
Esterification: 2-Decenylsuccinic esters.
Amidation: 2-Decenylsuccinic amides
Aplicaciones Científicas De Investigación
2-Decenylsuccinic anhydride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Industry: Utilized in the production of coatings, adhesives, and surfactants.
Mecanismo De Acción
The mechanism of action of 2-decenylsuccinic anhydride involves nucleophilic acyl substitution reactions. The compound’s anhydride group is highly reactive and can undergo nucleophilic attack by various nucleophiles, such as water, alcohols, and amines. This reactivity is due to the presence of an electronegative oxygen atom that can act as a leaving group during the reaction .
Comparación Con Compuestos Similares
Similar Compounds
Succinic anhydride: A simpler anhydride with a similar reactivity profile but lacks the decenyl side chain.
Maleic anhydride: Another anhydride with similar reactivity but different structural features and applications.
Uniqueness
2-Decenylsuccinic anhydride is unique due to its long decenyl side chain, which imparts distinct hydrophobic properties and enhances its utility in modifying hydrophobic biopolymers and producing specialized industrial products .
Propiedades
Fórmula molecular |
C14H22O3 |
|---|---|
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
3-[(E)-dec-2-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C14H22O3/c1-2-3-4-5-6-7-8-9-10-12-11-13(15)17-14(12)16/h8-9,12H,2-7,10-11H2,1H3/b9-8+ |
Clave InChI |
GDXGTHFUAURIFL-CMDGGOBGSA-N |
SMILES isomérico |
CCCCCCC/C=C/CC1CC(=O)OC1=O |
SMILES canónico |
CCCCCCCC=CCC1CC(=O)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((6-Ethyl-3-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B11770300.png)

![2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11770311.png)
![3-[(hydroxyimino)methyl]-4H-chromen-4-one](/img/structure/B11770315.png)
![6-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11770324.png)
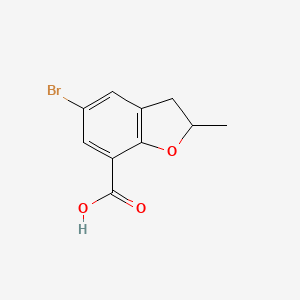
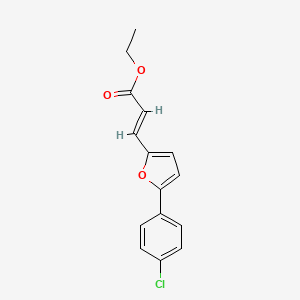
![4H-Pyrrolo[3,2-d]thiazole](/img/structure/B11770340.png)
